molecular formula C15H14FN3O2 B2403161 N1-(4-fluorobenzyl)-N2-(6-methylpyridin-2-yl)oxalamide CAS No. 920378-06-9

N1-(4-fluorobenzyl)-N2-(6-methylpyridin-2-yl)oxalamide

Cat. No.: B2403161
CAS No.: 920378-06-9
M. Wt: 287.294
InChI Key: LPKIRAUFGSABCK-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The compound contains a fluorobenzyl group attached to an oxalamide moiety, which is also connected to a 6-methylpyridin-2-yl group. Further structural analysis would require more specific data such as crystallographic studies or advanced spectroscopic techniques.

Scientific Research Applications

Synthesis and Characterization in Coordination Chemistry

N1-(4-fluorobenzyl)-N2-(6-methylpyridin-2-yl)oxalamide and related compounds have been synthesized and characterized in coordination chemistry. For example, VO(acac)2 was reacted with dibenzylphosphinic acid in the presence of bipyridine derivatives to produce trimeric and hexameric vanadium complexes. These complexes were characterized using various spectroscopic methods, thermogravimetric analysis (TGA), and X-ray diffraction, revealing interesting structural features like a planar central core with a quasi-isosceles arrangement of vanadium ions (Maass, Chen, Zeller, & Luck, 2016).

Metabolism and Disposition in Drug Development

In drug development, particularly for HIV integrase inhibitors, the compound has been studied using 19F-NMR spectroscopy. This technique supported the selection of drug candidates by providing insights into their metabolic fate and excretion in animal models. The major metabolite identified was the 5-O-glucuronide in both rat urine and bile, as well as in dog urine, indicating the compound's elimination mainly through metabolism (Monteagudo et al., 2007).

Synthesis in Organic Chemistry

In organic chemistry, this compound derivatives have been used in the synthesis of various chemical structures. A novel acid-catalyzed rearrangement of 2-substituted-3-(2-nitrophenyl)oxiranes was developed for the synthesis of di- and mono-oxalamides. This method offers a simple and high-yielding approach, providing a new formula for synthesizing anthranilic acid derivatives and oxalamides (Mamedov et al., 2016).

Inhibitory Effects in Cellular Studies

The compound and its derivatives have also been studied for their inhibitory effects in cellular studies. For instance, YM-244769, a novel Na+/Ca2+ exchange inhibitor derived from this class, demonstrated significant protective effects against hypoxia/reoxygenation-induced cell damage in neuronal cell lines. This highlights the therapeutic potential of these compounds as neuroprotective drugs (Iwamoto & Kita, 2006).

Future Directions

The future research directions for this compound could involve further exploration of its synthesis, structural analysis, and potential biological activities. Given the interest in related compounds for their anti-fibrotic and other biological activities , this compound could also be studied in these contexts.

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-N'-(6-methylpyridin-2-yl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FN3O2/c1-10-3-2-4-13(18-10)19-15(21)14(20)17-9-11-5-7-12(16)8-6-11/h2-8H,9H2,1H3,(H,17,20)(H,18,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPKIRAUFGSABCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)C(=O)NCC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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